

Quantitative Binding Efficiency Across Targets

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Compound Focus: Phenyl fluorosulfate

CAS No.: 330-00-7

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The following table summarizes key kinetic parameters and experimental data that quantify the covalent binding efficiency of aryl fluorosulfates to various protein targets.

Protein Target	Target Residue	Inhibitor Compound	K_I (μM)	k_{inact} (min^{-1})	k_{inact}/K_I ($\text{M}^{-1}\text{s}^{-1}$)	Cellular/In Vivo Activity	Key Experimental Evidence
SIRT5 [1]	Not Specified	17	In micromolar range (derived)	Not Specified	Not Specified	Yes (HEK293T cells, mouse heart)	Time-dependent inhibition; LC-MS adduct formation; pull-down in cells and tissue [1]
Mcl-1 [2]	His224	Fragment 2	Not Tested	Not Tested	Not Tested	Implied (target engagement)	~95% covalent complex formation (MS); large ΔT_m shift (+22°C) [2]
XIAP-BIR3 [3]	Lys	Not Specified	Not Tested	Not Tested	Not Tested	Yes	Rapid adduct formation in cells; rate approaches that of acrylamides

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							targeting Cys [3]
CRABP2 [4]	Tyr	Probe 4	Not Tested	Not Tested	Not Tested	Yes (breast cancer cells)	X-ray crystal structure (PDB: 5HZQ); selective inactivation in cells [4]
PI4KIII β [5]	Lys549 & Tyr385	3	Not Tested	Not Tested	Not Tested	Not Specified	Dual cross-linking confirmed by X-ray crystallography and mass spectrometry [5]

Note: The efficiency of an irreversible covalent inhibitor is best described by the second-order rate constant (k_{inact}/K_I), where a higher value indicates greater efficiency. However, this data is often not fully quantified in exploratory studies, which instead rely on other direct evidence of covalent binding.

Scope of Targeted Residues and Proteins

Aryl fluorosulfates demonstrate versatility by reacting with several nucleophilic amino acids. The table below compares their general performance against common warheads.

Feature	Aryl Fluorosulfates	Sulfonyl Fluorides	Acrylamides (Cysteine-targeting)
Target Residues	Lysine, Tyrosine, Histidine [5] [6] [2]	Lysine, Tyrosine, Serine, Threonine, Histidine [5] [7]	Cysteine [8]

Feature	Aryl Fluorosulfates	Sulfonyl Fluorides	Acrylamides (Cysteine-targeting)
Reactivity & Stability	Low intrinsic reactivity; high hydrolytic and proteomic stability [5] [4]	Moderate to high reactivity; lower hydrolytic stability [5]	Tunable reactivity; can be less stable in plasma [8]
Selectivity	High potential selectivity; reaction requires a specific activating protein environment [1] [4]	Moderate selectivity; can show more off-target reactivity [5]	High selectivity for accessible cysteines [8]
Key Advantage	Ability to target rare residues in binding sites; excellent "drug-like" properties [5] [3]	Broader reactivity spectrum; well-established chemistry [7]	Well-validated, numerous approved drugs; predictable design [8]

Detailed Experimental Protocols

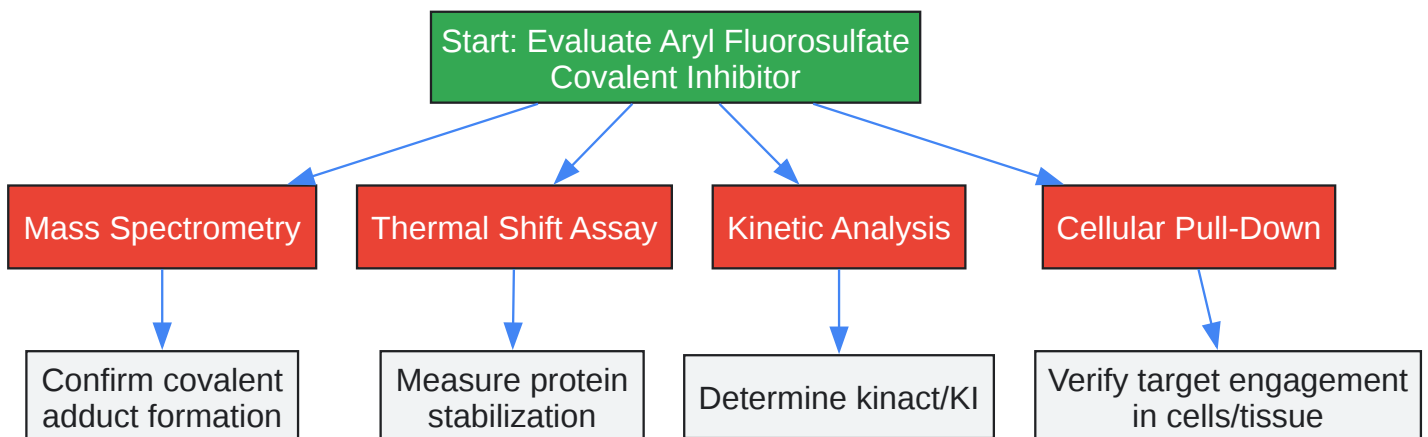
To evaluate the covalent binding efficiency of aryl fluorosulfate-based inhibitors, researchers employ a combination of biochemical and biophysical methods. Key protocols are summarized below:

- Kinetic Analysis of Irreversible Inhibition
 - **Objective:** To determine the potency (K_I) and maximal rate of inactivation (k_{inact}).
 - **Protocol:** The inhibitor is pre-incubated with the target enzyme (e.g., SIRT5) at various concentrations for different time periods. The remaining enzyme activity is measured using a functional assay (e.g., a fluorogenic substrate). Data is fitted to the equation for time-dependent inhibition to derive K_I and k_{inact} [1].
 - **Supporting Data:** A "jump-dilution" assay is used to confirm irreversibility. Enzyme and inhibitor are pre-incubated, then diluted significantly into a substrate solution. The failure of enzyme activity to recover confirms irreversible covalent modification [1].
- Affinity Labelling & Pull-Down in Complex Systems
 - **Objective:** To confirm direct engagement of the native target protein in cells or tissues.
 - **Protocol:** An alkyne-tagged aryl fluorosulfate probe (e.g., compound 11 for SIRT5) is applied to cells (e.g., HEK293T) or administered to an animal (e.g., intravenous injection in mice). After incubation, the cells or tissues are lysed. The target protein is conjugated to a reporter tag (biotin or a fluorophore) via a copper-catalyzed "click" reaction (CuAAC). The labeled proteins are then

visualized by in-gel fluorescence or captured with streptavidin beads for identification by mass spectrometry [1].

- Thermal Shift Assay (TSA) for Fragment Screening
 - **Objective:** To identify covalent fragment binders from a library by measuring protein stabilization.
 - **Protocol:** The target protein (e.g., hMcl-1) is incubated with individual aryl fluorosulfate fragments at a high molar ratio (e.g., >10:1) for an extended period (e.g., 48 hours) to allow covalent adduct formation. The thermal denaturation temperature (T_m) of the protein is measured in the presence and absence of the fragment. A significant increase in (ΔT_m) (e.g., >1.2°C) suggests stable binding. Hits are validated by mass spectrometry to confirm 1:1 covalent complex formation [2].
- Mass Spectrometric (MS) Verification of Covalent Adducts
 - **Objective:** To provide direct evidence of covalent bond formation and identify the modified residue.
 - **Protocol:** Recombinant protein is incubated with the aryl fluorosulfate inhibitor. The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the mass increase corresponding to the covalently attached inhibitor. To identify the specific modified residue, the protein-adduct is digested with proteases (e.g., trypsin), and the resulting peptides are analyzed by tandem MS (LC-MS/MS) [1] [5] [4].

The workflow below visualizes the key steps involved in evaluating aryl fluorosulfate covalent inhibitors:



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Key Design Considerations and Conclusions

- **Environment is Crucial:** Aryl fluorosulfates are relatively inert in solution but become reactive within the specific microenvironment of a protein binding pocket, which can activate the tyrosine phenol, lysine

amine, or histidine imidazole for reaction [5] [4].

- **Positioning is Key:** Successful covalent labeling depends on precise positioning of the fluorosulfate warhead via the non-covalent part of the inhibitor to juxtapose it with the target residue [3].
- **Advantages of "Electrophile-First" Screening:** Rather than traditional structure-based design, screening libraries of aryl fluorosulfate fragments can unbiasedly discover new ligandable hotspots on proteins, as demonstrated for Mcl-1 [2].

In summary, aryl fluorosulfates are versatile, stable, and efficient warheads for expanding covalent inhibition beyond cysteine. Their growing success across diverse target classes makes them a powerful tool for future chemical biology and drug discovery.

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